Disperse Orange 44

Descripción

The exact mass of the compound Propanenitrile, 3,3'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

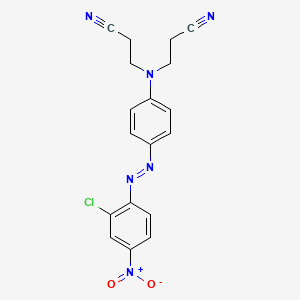

IUPAC Name |

3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN6O2/c19-17-13-16(25(26)27)7-8-18(17)23-22-14-3-5-15(6-4-14)24(11-1-9-20)12-2-10-21/h3-8,13H,1-2,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXVVTBKBDDTSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)N(CCC#N)CCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063281 |

Source

|

| Record name | 3,3'-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)imino)bis(propiononitrile) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4058-30-4, 12223-26-6 |

Source

|

| Record name | 3,3′-[[4-[2-(2-Chloro-4-nitrophenyl)diazenyl]phenyl]imino]bis[propanenitrile] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4058-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 3,3'-((4-(2-(2-chloro-4-nitrophenyl)diazenyl)phenyl)imino)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004058304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3,3'-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]imino]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)imino)bis(propiononitrile) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis[propiononitrile] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3,3'-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]imino]bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Disperse Orange 44 chemical structure and properties

An Introduction to the Azo Dye Disperse Orange 44 for Researchers and Drug Development Professionals

This compound is a monoazo disperse dye characterized by its orange-red hue. Primarily utilized in the textile industry, it is effective for dyeing hydrophobic synthetic fibers, most notably polyester (B1180765). Its molecular structure, featuring a nitro group and a chloro substituent, contributes to its color and dyeing properties. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and application of this compound, tailored for researchers, scientists, and professionals in drug development who may encounter this compound in various analytical and developmental contexts.

Chemical Structure and Identification

The chemical identity of this compound is defined by the following identifiers and structural features.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanenitrile[1] |

| CAS Number | 4058-30-4 (Primary)[2] |

| 12223-26-6 (Deleted/Related) | |

| C.I. Number | 11123[3] |

| Molecular Formula | C₁₈H₁₅ClN₆O₂[1][2][3] |

| Molecular Weight | 382.80 g/mol [1][3] |

| Canonical SMILES | C1=CC(=CC=C1N=NC2=C(C=C(C=C2)--INVALID-LINK--[O-])Cl)N(CCC#N)CCC#N[4] |

| InChI Key | ZXXVVTBKBDDTSE-UHFFFAOYSA-N[4] |

| Synonyms | C.I. This compound, Disperse Orange 3RFL, Disperse Orange S-3RFL, 4-((2-chloro-4-nitrophenyl)azo)-N,N-bis(2-cyanoethyl)aniline[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various applications and experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Orange to reddish-brown powder/grain[3] |

| Melting Point | Not available |

| Boiling Point (Predicted) | 663.8 ± 55.0 °C at 760 mmHg[2] |

| Density (Predicted) | 1.30 ± 0.1 g/cm³[2] |

| Solubility | Sparingly soluble in water |

| Physical Description | Orange powder |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.[3]

Step 1: Diazotization of 2-Chloro-4-nitrobenzenamine

A detailed experimental protocol for the diazotization of 2-chloro-4-nitrobenzenamine is as follows:

-

2-Chloro-4-nitrobenzenamine is dissolved in a mixture of hydrochloric acid and water.

-

The solution is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (B80452) in water is added dropwise to the cooled solution while maintaining the temperature between 0-5 °C.

-

The reaction mixture is stirred for a period to ensure complete formation of the diazonium salt. The completion of the reaction can be checked using starch-iodide paper to detect the presence of excess nitrous acid.

Step 2: Azo Coupling with N,N-bis(2-cyanoethyl)benzenamine

The resulting diazonium salt solution is then coupled with N,N-bis(2-cyanoethyl)benzenamine:

-

N,N-bis(2-cyanoethyl)benzenamine is dissolved in a suitable solvent, such as acetic acid or a mixture of water and a dispersing agent.

-

The solution is cooled to 0-5 °C.

-

The freshly prepared diazonium salt solution is added slowly to the solution of the coupling component while maintaining the low temperature and stirring vigorously.

-

The pH of the reaction mixture is adjusted to be weakly acidic to facilitate the coupling reaction.

-

After the addition is complete, the mixture is stirred for several hours to ensure the completion of the coupling reaction.

-

The precipitated this compound is then collected by filtration, washed with water to remove any unreacted starting materials and byproducts, and dried.

Dyeing of Polyester Fabric with this compound

The following is a general high-temperature exhaust dyeing protocol for polyester fabric with this compound.

-

Preparation of the Dyebath:

-

A stock solution of this compound is prepared by pasting the dye with a dispersing agent and then adding water.

-

The dyebath is prepared with the required amount of the dye stock solution, a dispersing agent, and a pH buffer (typically acetic acid to maintain a pH of 4.5-5.5). The liquor ratio (ratio of the weight of the goods to the volume of the dyebath) is typically set between 1:10 and 1:20.

-

-

Dyeing Process:

-

The polyester fabric is introduced into the dyebath at room temperature.

-

The temperature of the dyebath is raised to 130-135 °C at a rate of 1-2 °C/min.

-

Dyeing is carried out at this temperature for 30-60 minutes.

-

After dyeing, the dyebath is cooled down to 70-80 °C.

-

-

Aftertreatment:

-

The dyed fabric is rinsed with hot and then cold water.

-

A reduction clearing process is carried out to remove any unfixed dye from the surface of the fibers. This is typically done by treating the fabric in a bath containing sodium hydrosulfite and sodium hydroxide (B78521) at 60-70 °C for 15-20 minutes.

-

The fabric is then rinsed thoroughly and neutralized with a weak acid if necessary.

-

Finally, the fabric is dried.

-

Tinctorial and Fastness Properties

The performance of a dye is largely determined by its tinctorial strength and its fastness to various agents. The fastness properties of this compound on polyester are presented below.

Table 3: Fastness Properties of this compound on Polyester

| Fastness Property | Rating (Scale 1-5, unless specified) |

| Light Fastness (Xenon Arc) | 6-7 (Scale 1-8) |

| Washing Fastness (ISO 105 C06) | 4-5 |

| Sublimation Fastness (ISO 105 P01) | 4-5 |

| Rubbing Fastness (ISO 105 X12) - Dry | 4-5 |

| Rubbing Fastness (ISO 105 X12) - Wet | 4-5 |

Analytical Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons on the two benzene (B151609) rings, as well as the methylene (B1212753) protons of the two cyanoethyl groups. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing nitro and chloro groups and the electron-donating amino group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum would display distinct signals for each of the 18 carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be characteristic of their substitution pattern. The nitrile carbons would appear in the typical region for cyano groups.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule. These would include peaks corresponding to the N-H stretching of the secondary amine, C≡N stretching of the nitrile groups, N=N stretching of the azo group, C-Cl stretching, and the symmetric and asymmetric stretching of the nitro group.

-

UV-Visible Spectroscopy: In a suitable solvent, the UV-Vis spectrum of this compound would exhibit a strong absorption band in the visible region, which is responsible for its orange color. This absorption is due to the π → π* electronic transition within the extended conjugated system of the azo dye.

Safety and Toxicology

Conclusion

This compound is a commercially important azo disperse dye with well-defined chemical and physical properties that make it suitable for the coloration of polyester fibers. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and application methods. The provided experimental protocols and data tables offer valuable information for researchers and scientists. Further research to obtain and publish detailed analytical and toxicological data would be beneficial for a more complete understanding of this compound.

References

- 1. China Biggest C.I. This compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 2. 4058-30-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. PubChemLite - this compound (C18H15ClN6O2) [pubchemlite.lcsb.uni.lu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Disperse Orange 44 (CAS 4058-30-4)

This technical guide provides a comprehensive overview of the monoazo dye this compound (CAS 4058-30-4), focusing on its chemical properties, synthesis, applications, and toxicological profile. Particular emphasis is placed on its role as a contact allergen, with detailed experimental protocols for its analysis and toxicological assessment.

Chemical Identity and Properties

This compound is a synthetic dye belonging to the disperse class, characterized by its low water solubility and use in coloring synthetic fibers.[1][2] It is classified as a monoazo dye due to the presence of a single azo group (-N=N-) in its structure.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 4058-30-4[3] |

| IUPAC Name | 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanenitrile[4] |

| Molecular Formula | C₁₈H₁₅ClN₆O₂[3] |

| Molecular Weight | 382.8 g/mol [3] |

| Synonyms | C.I. This compound, 3,3'-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]bispropiononitrile, Allilon Orange RDSL, Begacron Orange 2GFS[4] |

| InChI Key | ZXXVVTBKBDDTSE-GHVJWSGMSA-N[3] |

Table 2: Physicochemical and Dyeing Properties of this compound

| Property | Value |

| Appearance | Orange powder/grain[2][5] |

| Boiling Point | 663.8 ± 55.0 °C (Predicted)[1] |

| Density | 1.30 g/cm³[1] |

| Water Solubility | Low[6] |

| Light Fastness (Xenon) | 6-7 (on a scale of 1-8)[5] |

| Washing Fastness (CH) | 4-5 (on a scale of 1-5)[5] |

| Sublimation Fastness (CH) | 4-5 (on a scale of 1-5)[5] |

| Rubbing Fastness (Wet) | 4-5 (on a scale of 1-5)[5] |

| Rubbing Fastness (Dry) | 4-5 (on a scale of 1-5)[5] |

Synthesis and Manufacturing

The synthesis of this compound is a standard example of azo coupling. The process involves two primary steps: diazotization of an aromatic amine followed by coupling with a partner compound.

-

Diazotization : 2-Chloro-4-nitrobenzenamine is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium) to form a diazonium salt.

-

Azo Coupling : The resulting diazonium salt is then reacted with the coupling agent, N,N-bis(2-cyanoethyl)benzenamine, to form the final this compound molecule.[1][2]

Applications

This compound is primarily used in the textile industry for dyeing synthetic fibers. Its non-ionic nature and low water solubility make it ideal for application to hydrophobic materials from aqueous dispersions.

-

Textile Dyeing : It is highly effective for dyeing polyester, acetate, and nylon fibers, as well as their blends.[2][5] Application methods include high-temperature dyeing and thermosol processes.[5]

-

Printing : The dye is also utilized as a colorant in inks for printing on synthetic materials.[7]

Toxicology and Biocompatibility: A Focus on Allergic Contact Dermatitis

The primary toxicological concern associated with this compound and other disperse dyes is their potential to cause allergic contact dermatitis (ACD).[8][9] Disperse dyes are small, lipophilic molecules that can leach from textiles and penetrate the skin.[9]

This compound itself is a hapten —a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The mechanism involves skin penetration, binding to endogenous proteins (haptenation), and subsequent recognition by the immune system, leading to sensitization. Upon re-exposure, a T-cell mediated hypersensitivity reaction occurs, resulting in the clinical symptoms of ACD (e.g., redness, itching, and blisters).[8]

Experimental Protocols

Accurate detection and toxicological assessment are critical for regulatory compliance and ensuring consumer safety. The following sections detail common experimental protocols.

This method is used for the quantitative analysis of restricted disperse dyes in textile materials. The protocol is adapted from established methods like DIN 54231 and SATRA TM459.[10][11]

-

Sample Preparation & Extraction

-

Cut a representative textile sample into small pieces.

-

Accurately weigh approximately 1.0 gram of the textile into a suitable flask.[12]

-

Add 20 mL of methanol (B129727) as the extraction solvent.[12]

-

Place the flask in an ultrasonic bath and sonicate at 50-60°C for 30 minutes to extract the dyes.[12][13]

-

Centrifuge the extract (e.g., at 10,000 rpm for 10 minutes) to separate the solid material.[12]

-

Filter the supernatant through a 0.22 µm PTFE filter into an LC vial for analysis.[12]

-

-

Chromatographic and Mass Spectrometric Conditions

-

Column : C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[12][14]

-

Mobile Phase A : Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.[12][14]

-

Flow Rate : 0.3 mL/min.[14]

-

Column Temperature : 40°C.[14]

-

Injection Volume : 5-10 µL.[14]

-

Mass Spectrometer : Triple Quadrupole (QqQ) Mass Spectrometer.[10][13]

-

Ionization Mode : Electrospray Ionization (ESI), run in both positive and negative modes to cover a wide range of dyes.[14]

-

Analysis Mode : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each target dye.

Patch testing is the gold standard for diagnosing ACD to textile dyes.[15][16] It involves applying a small amount of the suspected allergen to the skin under occlusion.

-

Pre-Test Instructions

-

Test Application (Day 0)

-

Allergens are prepared in a suitable vehicle (e.g., petrolatum) at a non-irritating concentration. A standard Textile Dye Mix (TDM) is often used for screening.[18][19]

-

Small quantities of the allergens are applied to specialized patch test chambers, which are then taped to the patient's upper back.[17][18]

-

The patches remain in place for 48 hours (2 days). During this time, the patient must keep their back dry and avoid strenuous activity.[17]

-

-

Patch Removal and Readings

-

First Reading (Day 2) : The patches are removed by a healthcare professional. The test sites are marked, and an initial reading is performed after about 30-60 minutes to allow any immediate irritation to subside.[18]

-

Second Reading (Day 3 or 4) : A second reading is performed to detect delayed reactions.[18]

-

Optional Third Reading (Day 5-7) : A final reading may be done, as some dye allergies can manifest late.[17]

-

Scoring : Reactions are scored based on the intensity of the skin reaction (e.g., redness, papules, vesicles) according to international guidelines.[18]

-

The LLNA is a validated in vivo method for assessing the skin sensitization potential of a chemical. It measures lymphocyte proliferation in the draining lymph nodes following topical application of the test substance.[20][21]

-

Animal and Grouping : Use a suitable mouse strain (e.g., CBA/Ca). Typically, groups of 4-5 mice are used for each dose level and the vehicle control.[22]

-

Dose Preparation and Selection : The test substance is dissolved in a suitable vehicle (e.g., 4:1 acetone/olive oil). At least three concentrations are tested, with the highest concentration being the maximum that does not cause excessive local irritation.[22]

-

Application (Days 1, 2, and 3) : Apply 25 µL of the test substance or vehicle to the dorsal surface of each ear of the mice once daily for three consecutive days.[22]

-

Thymidine Incorporation (Day 6) : Five days after the first application, inject all mice intravenously with 250 µL of sterile PBS containing 20 µCi of ³H-methyl thymidine.[20]

-

Sample Collection and Processing (5 hours post-injection) :

-

Euthanize the mice.

-

Excise the draining auricular lymph nodes from both ears of each mouse.[20]

-

Prepare a single-cell suspension of the pooled lymph nodes from each mouse.

-

Precipitate the DNA and measure the incorporated radioactivity using a β-scintillation counter. The results are expressed as disintegrations per minute (DPM) per mouse.

-

-

Calculation and Interpretation :

-

Calculate the Stimulation Index (SI) for each treatment group by dividing the mean DPM per mouse in the group by the mean DPM per mouse in the vehicle control group.[21]

-

A substance is classified as a sensitizer (B1316253) if the SI is ≥ 3.[21] The EC3 value (the estimated concentration required to produce an SI of 3) can be calculated to determine the potency of the sensitizer.

-

References

- 1. This compound | 4058-30-4 [chemicalbook.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. epsilonpigments.com [epsilonpigments.com]

- 6. researchgate.net [researchgate.net]

- 7. guidechem.com [guidechem.com]

- 8. Allergic Contact Dermatitis Induced by Textile Necklace - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. SATRA TM459: The Quantitative Analysis of Disperse Dyes by LC-MS [satra.com]

- 11. lcms.cz [lcms.cz]

- 12. shimadzu.com [shimadzu.com]

- 13. benchchem.com [benchchem.com]

- 14. sciex.com [sciex.com]

- 15. wyndly.com [wyndly.com]

- 16. dermnetnz.org [dermnetnz.org]

- 17. stanfordhealthcare.org [stanfordhealthcare.org]

- 18. The prevalence and relevance of patch testing with textile dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Exclusion of Disperse Orange 3 is possible from the textile dye mix present in the Swedish baseline patch test series. A study by the Swedish Contact Dermatitis Research Group - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. Local lymph node assay - Wikipedia [en.wikipedia.org]

- 22. ftp.cdc.gov [ftp.cdc.gov]

Disperse Orange 44: A Technical Guide for Researchers in Toxicology and Environmental Science

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Disperse Orange 44, a monoazo dye primarily used in the textile industry, has garnered attention in the research community for its potential toxicological and environmental implications. This technical guide provides an in-depth overview of the current research applications of this compound, focusing on its role as a potential skin sensitizer (B1316253) and its presence as an environmental contaminant. While the dye is classified as a fluorescent compound, its application in biological imaging and as a molecular probe remains largely unexplored. This document summarizes key experimental findings, details relevant methodologies, and provides insights into its photophysical properties.

Toxicological Profile: Skin Sensitization Potential

A primary area of research for this compound is its potential to act as a skin sensitizer, a chemical that can lead to allergic contact dermatitis upon repeated exposure. The initial step in skin sensitization is the covalent binding of the chemical (hapten) to skin proteins.

Direct Peptide Reactivity Assay (DPRA)

The in chemico Direct Peptide Reactivity Assay (DPRA) is a validated method used to predict the skin sensitization potential of chemicals by measuring their reactivity with synthetic peptides containing cysteine and lysine (B10760008). Research has utilized the DPRA to investigate the reactivity of this compound.[1][2]

Table 1: Summary of Direct Peptide Reactivity Assay (DPRA) Parameters for Azobenzene (B91143) Dyes (including this compound)

| Parameter | Value/Condition | Reference |

| Test Peptides | Cysteine-containing peptide, Lysine-containing peptide | [1] |

| Test Chemical Concentration | 0.5 mM | [1] |

| Peptide Concentration | 0.2 mM (Cysteine), 0.1 mM (Lysine) | [1] |

| Incubation Time | 24 hours | [1] |

| Analytical Method | High-Performance Liquid Chromatography (HPLC) | [1][2] |

While specific quantitative peptide depletion values for this compound are not detailed in the available literature, the studies indicate that azobenzene disperse dyes, as a class, react with nucleophilic peptides in a dose-dependent manner, suggesting they may act as haptens and contribute to the molecular-initiating event of skin sensitization.[1]

Experimental Protocol: Direct Peptide Reactivity Assay (DPRA) for Azobenzene Dyes

The following is a generalized protocol for the HPLC-based kinetic DPRA as applied to azobenzene disperse dyes, including this compound.[1]

-

Preparation of Solutions:

-

Prepare a 0.5 mM solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Prepare 0.2 mM cysteine and 0.1 mM lysine peptide solutions in an appropriate buffer.

-

-

Reaction Incubation:

-

Mix the this compound solution with the cysteine and lysine peptide solutions.

-

Incubate the reaction mixtures for 24 hours at a controlled temperature.

-

-

Sample Analysis:

-

At specified time intervals (e.g., 0, 2, 8, 16, and 24 hours), take aliquots of the reaction mixtures.

-

Analyze the samples by High-Performance Liquid Chromatography (HPLC) to measure the concentration of the remaining peptides.

-

-

Data Analysis:

-

Calculate the percentage of peptide depletion for both cysteine and lysine at each time point relative to a control sample without the test chemical.

-

The percentage of depletion is used to classify the sensitization potential of the substance.

-

Environmental Presence and Exposure

This compound has been identified as a contaminant in indoor environments, specifically in house dust. This is significant for human exposure assessment, particularly for children who have higher contact with dust.

Quantification in House Dust

Studies have quantified the concentration of various azobenzene disperse dyes, including this compound, in residential dust samples.

Table 2: Concentration of this compound in House Dust

| Study Population | Number of Samples | Detection Frequency (%) | Geometric Mean Concentration (ng/g) | Maximum Concentration (ng/g) | Reference |

| U.S. Homes | Not Specified | 11-89 (for 12 azo dyes) | 32.4 - 360 (for dyes detected in >50% of samples) | Not Specified | [3] |

The presence of this compound in house dust suggests that it can be released from consumer products like textiles and accumulate indoors, leading to potential chronic exposure.[3]

Experimental Protocol: Quantification of this compound in House Dust

The following outlines a general method for the analysis of this compound in house dust samples.[3]

-

Sample Collection and Preparation:

-

Collect dust samples from residential environments.

-

Sieve the dust to obtain a fine, homogeneous powder.

-

Extract the dyes from a known mass of dust using an appropriate solvent (e.g., acetonitrile).

-

-

Analytical Method:

-

Analyze the extracts using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS).

-

Use an eight-point calibration curve with a purified this compound standard (0-1000 ng/mL) for quantification.

-

Employ an internal standard (e.g., ¹³C-TPHP) for quality control.

-

-

Data Analysis:

-

Quantify the concentration of this compound in the dust samples based on the calibration curve.

-

Express the results in ng of dye per gram of dust.

-

Photophysical Properties

This compound is classified as a fluorescent dye.[4] Understanding its photophysical properties is crucial for evaluating its potential use in applications such as cellular imaging or as a molecular probe, although no such applications have been reported to date.

Absorption Spectrum

Quantum chemical calculations have been used to determine the maximum absorption wavelength (λmax) of this compound.

Table 3: Calculated Photophysical Properties of this compound

| Property | Value | Method | Reference |

| Maximum Absorption Wavelength (λmax) | Not explicitly stated in abstract, but UV-visible absorption spectra are presented. | Quantum Chemical Calculation |

Future Research Directions

The current body of research on this compound primarily focuses on its toxicological and environmental aspects. Several areas warrant further investigation:

-

Quantitative Toxicological Data: There is a need for more comprehensive quantitative data on the cytotoxicity and skin sensitization potential of this compound, including the determination of IC50 values in various cell lines and detailed results from the Direct Peptide Reactivity Assay.

-

Mechanism of Action: The molecular mechanisms underlying the potential skin sensitization of this compound, including any involvement of specific signaling pathways, remain to be elucidated.

-

Photophysical Characterization: A thorough experimental characterization of the fluorescent properties of this compound, including its excitation and emission spectra, quantum yield, and photostability, is required to assess its suitability for applications in cellular imaging and as a molecular probe.

-

Drug Delivery and Other Biomedical Applications: Given its fluorescent nature, research into the potential use of this compound or its derivatives in drug delivery systems or as a diagnostic tool could be a novel area of exploration.

References

- 1. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating sensitization activity of azobenzene disperse dyes via the Direct Peptide Reactivity Assay (DPRA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 4. researchgate.net [researchgate.net]

Synthesis and purification of Disperse Orange 44

An In-depth Technical Guide to the Synthesis and Purification of C.I. Disperse Orange 44

Introduction

This compound, identified by the Colour Index (C.I.) number 11123, is a monoazo disperse dye characterized by its reddish-orange hue.[1] As a disperse dye, it is sparingly soluble in water and is primarily used for dyeing hydrophobic synthetic fibers, most notably polyester (B1180765) and its blends, as well as acetate (B1210297) fibers.[1][2] The synthesis of this compound is a classic example of diazo coupling, a fundamental reaction in the production of azo dyes. This guide provides a detailed overview of its synthesis, experimental protocols, purification methods, and key quantitative data for researchers and professionals in dye chemistry and material science.

Physicochemical Properties and Identification

The key identifying characteristics and physical properties of this compound are summarized below.

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| C.I. Number | 11123 | [1] |

| CAS Registry No. | 4058-30-4 (Primary), 12223-26-6 | [1][3][4][] |

| Molecular Formula | C₁₈H₁₅ClN₆O₂ | [1][3][] |

| Molecular Weight | 382.80 g/mol | [1][3][4][] |

| Appearance | Orange to reddish-orange powder/grain | [1][3][] |

| Structure Class | Single Azo | [1] |

Synthesis Pathway Overview

The manufacturing process for this compound is a two-stage synthesis. The first stage is the diazotization of a primary aromatic amine, followed by the second stage, which is the azo coupling of the resulting diazonium salt with a coupling component.[1][3]

-

Diazotization : 2-Chloro-4-nitrobenzenamine serves as the diazo component. It is converted into a reactive diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid.[1][6]

-

Azo Coupling : The diazonium salt is then coupled with N,N-bis(2-cyanoethyl)benzenamine, which acts as the coupling component, to form the final this compound dye molecule.[1][3][7]

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments in the synthesis of this compound.

Step 1: Diazotization of 2-Chloro-4-nitrobenzenamine

This protocol describes the formation of the diazonium salt from the primary amine. The reaction must be maintained at a low temperature (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

Methodology:

-

Prepare a suspension of 2-chloro-4-nitrobenzenamine in a mixture of concentrated hydrochloric acid and water within a reaction vessel equipped with a stirrer and external cooling (ice bath).

-

Cool the suspension to a temperature between 0 and 5 °C with continuous stirring.

-

Prepare an aqueous solution of sodium nitrite.

-

Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 30-60 minutes. The temperature must be strictly maintained below 5 °C.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes to ensure the completion of the diazotization reaction.

-

The presence of a slight excess of nitrous acid can be confirmed using potassium iodide-starch paper (which will turn blue-black).

-

The resulting solution, containing the 2-chloro-4-nitrophenyl diazonium chloride, is kept cold and used immediately in the subsequent coupling step.

Caption: Experimental workflow for the diazotization step.

Step 2: Azo Coupling

This protocol describes the reaction between the prepared diazonium salt and the coupling component to form the azo dye.

Methodology:

-

In a separate vessel, dissolve the coupling component, N,N-bis(2-cyanoethyl)benzenamine, in a suitable solvent such as glacial acetic acid or an aqueous acidic medium.

-

Cool this solution to between 5 and 10 °C.

-

Slowly add the cold diazonium salt solution (prepared in Step 1) to the solution of the coupling component with vigorous stirring.

-

Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

-

The coupling reaction is often accompanied by a distinct color change as the azo dye precipitates from the solution.

-

If necessary, adjust the pH of the mixture by adding a buffer, such as sodium acetate, to facilitate the coupling reaction, which typically proceeds optimally under weakly acidic conditions.

-

After the addition is complete, allow the reaction to stir for several hours to ensure maximum yield.

-

The resulting precipitate is the crude this compound.

Caption: Experimental workflow for the azo coupling reaction.

Purification of Crude this compound

The crude product from the synthesis contains impurities, including unreacted starting materials and inorganic salts. A multi-step purification process is required to achieve the desired quality for dyeing applications.

Methodology:

-

Isolation : The precipitated crude dye is isolated from the reaction mixture by vacuum filtration.

-

Washing : The filter cake is washed thoroughly with cold water to remove residual acids, inorganic salts (e.g., NaCl), and other water-soluble impurities. Washing is continued until the filtrate is colorless and neutral.

-

Drying : The washed filter cake is dried in an oven at a controlled temperature (e.g., 60-80 °C) to remove water.

-

Recrystallization (Optional) : For achieving high purity, the dried crude dye can be recrystallized from a suitable organic solvent. Common solvents for disperse dyes include toluene, chlorobenzene, or dimethylformamide (DMF). The ideal solvent should dissolve the dye well at high temperatures but poorly at low temperatures. The crude dye is dissolved in a minimum amount of the hot solvent, filtered while hot to remove insoluble impurities, and then allowed to cool slowly to form purified crystals.

-

Final Processing : For commercial use, the purified dye is typically milled to a fine particle size in the presence of dispersing agents to create a stable aqueous dispersion suitable for dyeing processes.

Caption: General workflow for the purification of this compound.

Quantitative Data: Fastness Properties

The performance of a dye is determined by its fastness properties on a given substrate. The following table summarizes typical fastness data for this compound on polyester fabric.

| Fastness Test | Test Method | Rating (Scale) | Reference |

| Light (Xenon Arc) | ISO 105-B02 | 6-7 (1-8) | [8] |

| Washing | ISO 105-C03 | 4-5 (1-5) | [8] |

| Sublimation (180°C, 30s) | ISO 105-P01 | 4-5 (1-5) | [8] |

| Rubbing (Dry) | ISO 105-X12 | 4-5 (1-5) | [8] |

| Rubbing (Wet) | ISO 105-X12 | 4-5 (1-5) | [8] |

Note: Fastness scales are typically 1-5 (poor to excellent) or 1-8 for light fastness (poor to outstanding).

Conclusion

The synthesis of this compound is a well-established process rooted in the principles of diazotization and azo coupling. Success in the laboratory and in industrial production hinges on careful control of reaction parameters, particularly temperature during the diazotization step. Subsequent purification through washing and drying is critical for removing byproducts and achieving a quality suitable for commercial dyeing. The resulting dye exhibits good to excellent fastness properties on polyester, making it a valuable colorant in the textile industry.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. srla.tkechemi.com [srla.tkechemi.com]

- 3. This compound | 4058-30-4 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. Azo coupling - Wikipedia [en.wikipedia.org]

- 8. epsilonpigments.com [epsilonpigments.com]

An In-depth Technical Overview of Disperse Orange 44

Introduction: Disperse Orange 44 is a monoazo dye, appearing as an orange powder, primarily utilized in the textile industry for dyeing synthetic fibers.[1][2] Its application is common for polyester (B1180765) and its blended fabrics, as well as for vinegar fiber.[2][3] This document provides a technical summary of its chemical and physical properties. It is important to note that this compound is an industrial dye and not a therapeutic agent; therefore, its relevance to drug development and biological signaling pathways is not established.

Chemical Identity and Properties

There are conflicting reports regarding the precise molecular formula and weight of this compound. One common representation is C18H15ClN6O2 with a molecular weight of 382.80 g/mol .[2][4][5] Another cited formula is C16H11ClN6O2 with a molecular weight of 354.75 g/mol .[1] For the purpose of this guide, we will consider the more frequently cited C18H15ClN6O2.

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C18H15ClN6O2 | [5][6][7] |

| Molecular Weight | 382.8 g/mol | [5][6] |

| CAS Number | 4058-30-4 / 12223-26-6 | [2][5] |

| Appearance | Orange Powder | [1][2] |

| Boiling Point | 663.8 ± 55.0 °C (Predicted) | [5][6] |

| Density | 1.30 g/cm³ | [6] |

| Water Solubility | 20 mg/L at 20°C | [6] |

| LogP | 2.074 at 20°C | [6] |

Synthesis Protocol

The manufacturing of this compound involves a diazo coupling reaction. The general methodology is as follows:

-

Diazotization: 2-Chloro-4-nitrobenzenamine is diazotized. This process typically involves reacting the primary aromatic amine with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form a diazonium salt.

-

Coupling: The resulting diazonium salt is then coupled with N,N-bis(2-cyanoethyl)benzenamine to form the final this compound dye molecule.[2][3]

Synthesis Workflow

The logical workflow for the synthesis of this compound can be visualized as follows:

References

- 1. Page loading... [guidechem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound | 4058-30-4 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4058-30-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound CAS#: 4058-30-4 [m.chemicalbook.com]

- 7. This compound | CAS#:4058-30-4 | Chemsrc [chemsrc.com]

Spectroscopic data for Disperse Orange 44 (UV-Vis, Fluorescence)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of the fluorescent dye, Disperse Orange 44. The document summarizes key quantitative data from UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, offering detailed experimental protocols for reproducibility. This guide is intended to serve as a valuable resource for researchers and professionals utilizing this compound in their work.

Core Spectroscopic Data

The spectroscopic characteristics of this compound are crucial for its application in various scientific fields. The dye exhibits distinct absorption and emission properties that are summarized below.

UV-Vis Absorption and Fluorescence Data

Quantitative spectroscopic data for this compound is presented in the following table. The UV-Vis absorption spectrum was recorded in N,N-dimethylformamide (DMF), revealing a primary absorption maximum in the visible region. While the dye is known to be fluorescent, specific experimental data on its fluorescence quantum yield remains limited in publicly accessible literature.

| Parameter | Value | Solvent |

| UV-Vis Absorption Maximum (λmax) | ~458 nm | N,N-dimethylformamide (DMF) |

| Molar Absorptivity (ε) | Data not available | - |

| Fluorescence Excitation Maximum (λex) | Data not available | - |

| Fluorescence Emission Maximum (λem) | Data not available | - |

| Fluorescence Quantum Yield (ΦF) | Data not available | - |

Experimental Protocols

To ensure the reproducibility of spectroscopic measurements for this compound, detailed experimental protocols are provided below. These protocols are based on standard methodologies for UV-Vis absorption and fluorescence spectroscopy.

UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of this compound.

1. Materials:

- This compound

- N,N-dimethylformamide (DMF), spectroscopic grade

- Quartz cuvettes (1 cm path length)

- UV-Vis spectrophotometer

2. Procedure:

- Solution Preparation: Prepare a stock solution of this compound in DMF of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions in DMF to determine a concentration that yields an absorbance value between 0.1 and 1.0 at the λmax.

- Instrumentation Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the wavelength range to scan from 300 nm to 700 nm.

- Blank Measurement: Fill a quartz cuvette with the blank solvent (DMF) and place it in the spectrophotometer. Record the baseline spectrum.

- Sample Measurement: Rinse the cuvette with the this compound solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

- Data Analysis: Determine the wavelength of maximum absorbance (λmax). If the molar absorptivity (ε) is to be calculated, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

Experimental Workflow for UV-Vis Spectroscopy

Caption: Workflow for obtaining UV-Vis absorption data.

Fluorescence Spectroscopy

This protocol describes the general procedure for measuring the fluorescence excitation and emission spectra, as well as the fluorescence quantum yield of this compound.

1. Materials:

- This compound

- Spectroscopic grade solvent (e.g., DMF, ethanol)

- Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Rhodamine 6G in ethanol)

- Fluorescence cuvettes (1 cm path length, four-sided polished)

- Fluorometer

2. Procedure:

- Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. Prepare a solution of the quantum yield standard with a similar absorbance at the same excitation wavelength.

- Excitation and Emission Spectra:

- To measure the emission spectrum, excite the sample at its absorption maximum (λmax) and scan a range of higher wavelengths.

- To measure the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan a range of lower wavelengths for excitation.

- Quantum Yield Measurement (Relative Method):

- Measure the fluorescence emission spectrum of the chosen quantum yield standard.

- Under identical instrument settings (excitation wavelength, slit widths), measure the fluorescence emission spectrum of the this compound solution.

- Integrate the area under the emission curves for both the standard and the sample.

- Calculate the quantum yield of the sample using the following equation: ΦF(sample) = ΦF(standard) * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) where ΦF is the fluorescence quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Experimental Workflow for Fluorescence Spectroscopy

Caption: Workflow for fluorescence spectroscopy measurements.

A Technical Guide to the Solubility of Disperse Orange 44 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of C.I. Disperse Orange 44 (CAS No: 12223-26-6 / 4058-30-4), a monoazo dye used extensively in the textile industry for coloring synthetic fibers such as polyester.[1][2] Understanding its solubility is critical for a range of applications, from optimizing dyeing processes to assessing its environmental fate and potential use in novel formulations.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound in common organic solvents is not widely available in peer-reviewed literature. Disperse dyes, by design, are characterized by very low water solubility and are engineered to exist as fine dispersions.[3] Their solubility is typically higher in less polar, organic media, a property essential for their application in dyeing hydrophobic fibers.[4]

While precise numerical values are scarce, qualitative and related data have been reported. For instance, the dye is known to be soluble in solvents such as acetone (B3395972) and dimethylformamide (DMF), as it has been dissolved in them for spectral analysis.[5] The addition of acetone has been noted to generally increase the solubility of hydrophobic disperse dyes.[] A known quantitative value exists for its solubility in water, which is very low, as expected for this class of dye.[][7]

The table below summarizes the available solubility information for this compound.

| Solvent | Temperature | Solubility | Data Type | Reference |

| Water | 20 °C | 20 mg/L | Quantitative | [][7] |

| Acetone | Not Specified | Soluble | Qualitative | [5] |

| Dimethylformamide (DMF) | Not Specified | Soluble | Qualitative | [5] |

| Supercritical CO₂ with co-solvents (e.g., acetone, ethanol) | Not Specified | Soluble | Qualitative | [8] |

Experimental Protocol: Determination of Solubility via Isothermal Shake-Flask Method

For researchers requiring precise solubility data, the isothermal saturation or "shake-flask" method is a standard and reliable experimental protocol. This method measures the equilibrium solubility of a compound in a given solvent at a constant temperature.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Orbital shaker with a temperature-controlled incubator

-

Calibrated thermometer or thermocouple

-

Analytical balance (±0.01 mg)

-

Volumetric flasks and pipettes

-

Centrifuge capable of handling organic solvents

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis Spectrophotometer

-

Scintillation vials or sealed flasks

Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

-

From the stock solution, prepare a series of calibration standards of decreasing concentration via serial dilution.

-

Measure the absorbance of each standard at the dye's wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.

-

Plot an absorbance vs. concentration curve to establish a calibration graph.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound powder to a series of sealed flasks or vials. An excess is critical to ensure that a saturated solution is achieved.

-

Accurately add a known volume or mass of the selected organic solvent to each flask.

-

Place the sealed flasks securely in the temperature-controlled orbital shaker.

-

Set the desired temperature (e.g., 25 °C, 37 °C) and allow it to stabilize.

-

Agitate the flasks at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be determined empirically by taking measurements at various intervals (e.g., 24, 48, 72 hours) until the concentration remains constant.

-

-

Phase Separation:

-

After equilibration, remove the flasks from the shaker and allow them to stand undisturbed in a temperature-controlled bath for several hours to allow undissolved solids to settle.

-

To ensure complete removal of solid particles, centrifuge the samples at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot from the clear supernatant of each sample using a pipette.

-

Immediately filter the aliquot using a syringe filter (chemically compatible with the solvent, e.g., PTFE) to remove any remaining microscopic particles.

-

Accurately dilute the filtered sample with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the predetermined λmax.

-

-

Calculation of Solubility:

-

Using the equation from the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the result by the dilution factor.

-

Express the final solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Low Price Basic Red FF Basic Red 12 Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 5. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

- 7. targetmol.com [targetmol.com]

- 8. WO2022178704A1 - Method for decolorizing textiles - Google Patents [patents.google.com]

An In-depth Technical Guide to the Photophysical Properties of Disperse Orange 44

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 44 (DO-44), a monoazo dye, is primarily utilized in the textile industry for dyeing polyester (B1180765) and acetate (B1210297) fibers.[1] Beyond its traditional application, its classification as a fluorescent dye has garnered interest within various scientific research fields.[2] Understanding the photophysical properties of such dyes is crucial for their application in areas like molecular probes, sensors, and imaging. This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound, detailed experimental protocols for their measurement, and a summary of available data.

Chemical Structure and Identification

-

Chemical Name: 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanenitrile[3]

-

C.I. Name: this compound[1]

-

CAS Number: 12223-26-6 / 4058-30-4[1]

-

Molecular Formula: C₁₈H₁₅ClN₆O₂[1]

-

Molecular Weight: 382.80 g/mol [1]

Photophysical Properties

The interaction of this compound with light is characterized by its absorption and emission of photons. These processes are highly dependent on the dye's molecular structure and its surrounding environment, particularly the solvent.

Absorption and Emission Spectra

The UV-visible absorption spectrum of a dye reveals the wavelengths of light it absorbs to move to an excited electronic state. The fluorescence emission spectrum shows the wavelengths of light emitted as the molecule returns to its ground state.

A recent study involving quantum chemical calculations has provided insights into the absorption properties of this compound. The research compared experimental UV-visible spectra with theoretical predictions to understand the relationship between the dye's structure and its color.[4][5] While the full experimental dataset from this specific study is not publicly available, it confirms that the absorption spectrum of this compound in N,N-dimethylformamide (DMF) has been experimentally measured.[6]

Table 1: Summary of Photophysical Data for this compound

| Property | Value | Solvent | Reference |

| Absorption Maximum (λmax) | Data not available in searched literature | - | - |

| Molar Absorptivity (ε) | Data not available in searched literature | - | - |

| Emission Maximum (λem) | Data not available in searched literature | - | - |

| Fluorescence Quantum Yield (Φf) | Data not available in searched literature | - | - |

| Stokes Shift (λem - λmax) | Data not available in searched literature | - | - |

Note: Specific quantitative data for the photophysical properties of this compound were not available in the searched literature. The table is provided as a template for when such data becomes available.

Solvatochromism

Experimental Protocols

The characterization of the photophysical properties of this compound involves several key experimental techniques.

UV-Visible Absorption Spectroscopy

This technique is used to measure the absorption spectrum of the dye.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a high-purity spectroscopic grade solvent (e.g., DMF, ethanol, or acetone). From the stock solution, prepare a series of dilutions of known concentrations.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Record a baseline spectrum with the blank in both the sample and reference beams.

-

Measure the absorbance spectra of the diluted dye solutions over a relevant wavelength range (typically 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length of the cuvette, a plot of absorbance versus concentration can be used to determine the molar absorptivity (ε) from the slope of the resulting line.

-

Fluorescence Spectroscopy

This technique is used to measure the emission spectrum and the fluorescence quantum yield of the dye.

Methodology for Emission Spectrum:

-

Solution Preparation: Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Excite the sample at a wavelength where it absorbs strongly (ideally at its λmax).

-

Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λem).

-

Methodology for Relative Fluorescence Quantum Yield (Φf) Measurement: [8][9][10]

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

-

Standard Selection: Choose a well-characterized fluorescence standard that absorbs and emits in a similar spectral region to this compound.

-

Solution Preparation: Prepare a series of dilutions for both the this compound sample and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be in the linear range (typically < 0.1).

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Visible spectrophotometer.

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution of the sample and the standard at the same excitation wavelength.

-

Integrate the area under the emission curve for each spectrum.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φf,sample) can be calculated using the following equation:

Φf,sample = Φf,std × (Gradsample / Gradstd) × (η2sample / η2std)

where Φf,std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Experimental and Data Analysis Workflows

Photophysical Characterization Workflow

The following diagram illustrates the general workflow for the photophysical characterization of a fluorescent dye like this compound.

Caption: Workflow for Photophysical Characterization.

Logical Relationship for Solvatochromism Study

The study of solvatochromism involves systematically varying the solvent and observing the resulting changes in the spectral properties of the dye.

Caption: Logical Flow for a Solvatochromism Study.

Conclusion

This compound is a fluorescent monoazo dye with potential applications beyond the textile industry. A thorough understanding of its photophysical properties is essential for exploring these applications. This guide has outlined the key photophysical parameters of interest and provided detailed experimental protocols for their measurement. While specific quantitative data for this compound remains to be fully documented in accessible literature, the methodologies and workflows presented here provide a solid framework for researchers to characterize this and other similar fluorescent dyes. Future experimental work is needed to populate the data tables and provide a more complete picture of the photophysical behavior of this compound.

References

- 1. Synthesis of Some Monoazo Disperse Dyes Derived from Aminothienochromene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrpr.com [ijrpr.com]

- 3. PubChemLite - Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]- (C19H18ClN5O4) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. Making sure you're not a bot! [tib.eu]

- 6. researchgate.net [researchgate.net]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. static.horiba.com [static.horiba.com]

- 9. jasco-global.com [jasco-global.com]

- 10. chem.uci.edu [chem.uci.edu]

Disperse Orange 44: A Technical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 44 is a synthetic azo dye, primarily utilized in the textile industry for dyeing polyester (B1180765) and other synthetic fibers.[1][2][3] While classified by some chemical suppliers as a fluorescent dye, a comprehensive review of scientific literature reveals a significant lack of data regarding its application as a fluorescent probe or imaging agent in biological research and drug development. This technical guide consolidates the available chemical and physical data for this compound and provides a general overview of the photophysical properties of related azo dyes. Due to the absence of specific studies, this document also presents a generalized experimental workflow for the characterization of a novel fluorescent dye, which could be hypothetically applied to this compound for research purposes.

Chemical and Physical Properties

This compound is an organic compound characterized by a single azo group (R−N=N−R′), which is the basis of its chromophoric properties.[4][5] As a disperse dye, it is sparingly soluble in water but can be dispersed in an aqueous medium to dye hydrophobic fibers.[2]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanenitrile | [6] |

| Synonyms | C.I. This compound, 4-((2-chloro-4-nitrophenyl)azo)-n,n-biscyanoethylaniline | [2] |

| CAS Number | 12223-26-6, 4058-30-4 | [5][7] |

| Molecular Formula | C₁₈H₁₅ClN₆O₂ | [5][6] |

| Molecular Weight | 382.80 g/mol | [5] |

| Appearance | Orange to red-light orange powder/grain | [3][5][7] |

| Solubility | Sparingly soluble in water | [2] |

Photophysical Properties: A General Perspective on Azo Dyes

Aryl azo compounds are known for their vivid colors, which arise from π-delocalization across the molecule.[4] While many azo dyes are primarily used for their light-absorbing properties in the textile industry, some exhibit fluorescence.[8] The fluorescence quantum yield of textile azo dyes is often low, as they are designed to absorb, rather than emit, light.[8]

A key property of some azo dyes is their ability to undergo reversible trans-cis photoisomerization upon exposure to UV light, which can influence their photophysical properties.[4] The photostability of azo dyes is influenced by the electronic properties of their aromatic rings and substituents.[8]

Lack of Specific Data for this compound: Despite extensive searches of scientific literature, specific quantitative data on the fluorescent properties of this compound, such as its excitation and emission maxima, molar extinction coefficient, quantum yield, and fluorescence lifetime, are not available. This absence of data suggests that it is not a commonly characterized or utilized fluorescent probe in the scientific research community.

Hypothetical Experimental Workflow for Fluorescent Dye Characterization

For researchers interested in evaluating the potential of a compound like this compound as a fluorescent probe, a standard characterization workflow would be necessary. The following diagram outlines a typical experimental approach.

Caption: Hypothetical workflow for characterizing a novel fluorescent dye.

Detailed Methodologies for Hypothetical Workflow:

-

Solvatochromism Analysis:

-

Protocol: Prepare stock solutions of this compound in a range of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, water).

-

Measurement: For each solution, record the absorbance and fluorescence emission spectra using a spectrophotometer and a spectrofluorometer, respectively.

-

Analysis: The shift in the absorption and emission maxima with solvent polarity (solvatochromism) can provide insights into the electronic nature of the dye's ground and excited states.[9]

-

-

Quantum Yield Determination (Relative Method):

-

Protocol: Prepare a series of dilute solutions of both this compound and a well-characterized fluorescent standard (e.g., quinine (B1679958) sulfate (B86663) or a rhodamine dye) in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measurement: Record the absorbance at the chosen excitation wavelength and the integrated fluorescence emission spectrum for each solution.

-

Calculation: The quantum yield of this compound (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where 'Gradient' is the slope of the plot of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent.[8]

-

-

Cellular Staining and Imaging:

-

Protocol:

-

Culture a suitable cell line (e.g., HeLa or HEK293) on glass-bottom dishes.

-

Prepare a working solution of this compound in a physiologically compatible buffer (e.g., PBS) with a small amount of a co-solvent like DMSO to aid solubility.

-

Incubate the cells with the dye solution for a specific duration.

-

Wash the cells with fresh buffer to remove unbound dye.

-

Image the stained cells using a fluorescence microscope equipped with appropriate excitation and emission filters.

-

-

Potential Applications and Future Directions

While currently utilized in the textile industry, the potential application of this compound in scientific research remains unexplored. A thorough characterization of its photophysical properties is the first step toward determining its suitability for any application in materials science or as a biological probe. Should it exhibit favorable properties such as high brightness, photostability, and low cytotoxicity, it could potentially be investigated for applications in cellular imaging or as a component in fluorescent sensors.

Conclusion

This compound is a well-established azo dye in the textile industry. However, there is a clear gap in the scientific literature regarding its fluorescent properties and potential applications in biological research. The information provided in this technical guide summarizes the known chemical and physical characteristics of this compound and offers a general framework for its potential characterization as a fluorescent dye. Further research is required to determine if this compound or its derivatives could be of value to the scientific research community as fluorescent probes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Page loading... [guidechem.com]

- 3. epsilonpigments.com [epsilonpigments.com]

- 4. Azo dye - Wikipedia [en.wikipedia.org]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. PubChemLite - this compound (C18H15ClN6O2) [pubchemlite.lcsb.uni.lu]

- 7. This compound | 4058-30-4 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Solvatochromism - Wikipedia [en.wikipedia.org]

Toxicological Profile of Disperse Orange 44: An In-Depth Technical Guide

Disperse Orange 44 , with the CAS number 12223-26-6, is a monoazo disperse dye used in the textile industry for coloring synthetic fibers such as polyester.[1][2] Due to its potential for human exposure through contact with dyed textiles, understanding its toxicological profile is crucial for risk assessment. This technical guide provides a summary of the available toxicological data for this compound, including its potential for skin sensitization and genotoxicity. In areas where specific data for this compound is lacking, information on its potential metabolite, 2-chloro-4-nitroaniline (B86195), is provided to offer insights into its possible toxicological properties.

Acute Toxicity

For one of its potential metabolites, 2-chloro-4-nitroaniline , the following data is available:

-

Oral Toxicity: It is classified as harmful if swallowed.[3]

-

Dermal and Inhalation Toxicity: It is considered toxic by ingestion and inhalation.[4]

Repeated Dose Toxicity

No specific repeated dose toxicity studies, which would provide a No Observed Adverse Effect Level (NOAEL) or Lowest Observed Adverse Effect Level (LOAEL), were found for this compound.

Skin Sensitization

This compound is recognized as a skin sensitizer. The primary hazard associated with this dye is allergic contact dermatitis.

| Test Type | Species | Result | Reference |

| Guinea Pig Maximization Test (GPMT) | Guinea Pig | Data not available | |

| Local Lymph Node Assay (LLNA) | Mouse | Data not available | |

| Human Patch Test Data | Human | Skin sensitizer | Data inferred from studies on disperse dyes |

Genotoxicity

There is limited direct evidence on the genotoxicity of this compound. However, studies on similar azo dyes and their metabolites suggest a potential for genotoxic activity. Azo dyes can be metabolized to aromatic amines, some of which are known mutagens.

| Assay | Test System | Metabolic Activation | Result for Related Compounds/Metabolites | Reference |

| Ames Test (Bacterial Reverse Mutation Assay) | Salmonella typhimurium | With and without S9 | Data not available for this compound. 2-chloro-4-nitroaniline was not mutagenic in an in vivo micronucleus assay.[5] | |

| In Vitro Chromosomal Aberration Assay | Chinese Hamster Ovary (CHO) cells | With and without S9 | Data not available for this compound. | |

| In Vivo Micronucleus Assay | Mouse bone marrow | N/A | Data not available for this compound. |

Carcinogenicity

No long-term carcinogenicity bioassays on this compound were found. The carcinogenicity of its potential metabolite, 2-chloro-4-nitroaniline, has not been fully elucidated.

Reproductive and Developmental Toxicity

There is no available data on the reproductive or developmental toxicity of this compound.

Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion)

Specific toxicokinetic studies on this compound are not available. As an azo dye, it is plausible that it can be metabolized via azo reduction by intestinal microflora or skin bacteria to its constituent aromatic amines. One of the potential metabolites of this compound is 2-chloro-4-nitroaniline . Studies on this metabolite indicate that it can be absorbed, metabolized (for example, through hydrolytic cleavage of amide bonds if it were part of a larger molecule), and excreted.[6]

Experimental Protocols

Detailed experimental protocols for studies conducted specifically on this compound are not available. The following are generalized protocols for the key toxicological assays mentioned.

Ames Test (Bacterial Reverse Mutation Assay) - General Protocol

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.

Ames Test Workflow

In Vivo Micronucleus Assay - General Protocol

The in vivo micronucleus assay is used to detect the damage induced by a test substance to the chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of animals, usually rodents.

In Vivo Micronucleus Assay Workflow

Skin Sensitization: Guinea Pig Maximization Test (GPMT) - General Protocol

The GPMT is an in vivo method to assess the skin sensitization potential of a substance.

Guinea Pig Maximization Test (GPMT) Workflow

Signaling Pathways

Due to the limited data, specific signaling pathways for this compound toxicity cannot be definitively outlined. However, for skin sensitization, the general pathway involves the dye acting as a hapten.

General Skin Sensitization Pathway

Conclusion

The available toxicological data for this compound is limited, with the most definitive information relating to its potential as a skin sensitizer. Significant data gaps exist for acute and repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity. While information on the potential metabolite 2-chloro-4-nitroaniline provides some insight, it is not a substitute for direct testing of the parent compound. Further research is required to fully characterize the toxicological profile of this compound and to conduct a comprehensive risk assessment. Researchers and drug development professionals should exercise caution and consider the potential for skin sensitization and possible genotoxicity when handling this compound.

References

- 1. epa.gov [epa.gov]